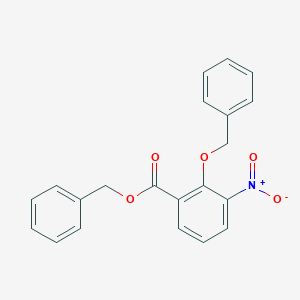

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Description

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a nitro-aromatic ester derivative characterized by:

- Benzyloxy group at the 2-position of the benzoic acid ring.

- Nitro group at the 3-position.

- Benzyl ester functionalizing the carboxylic acid group.

Nitro groups and benzyl esters are common in drug development due to their electronic effects (electron-withdrawing nitro groups enhance stability) and ester groups’ role in prodrug strategies . Synthesis likely involves acid-catalyzed esterification, as benzyl ester bonds form preferentially under acidic conditions (pH 4–6) .

Properties

IUPAC Name |

benzyl 3-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASQATSQCXYGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582951 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217095-89-1 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Optimization Parameters for Direct Benzylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base (Step 1) | K₂CO₃ (2.5 equiv) | Maximizes O-benzylation |

| Solvent (Step 2) | Toluene | Azeotropic water removal |

| Catalyst (Step 2) | p-TsOH (5 mol%) | Reduces side reactions |

| Temperature (Step 2) | 110–115°C (reflux) | Accelerates esterification |

Analytical validation via HPLC (XBridge HILIC column) confirms >98% purity, with characteristic FTIR peaks at 1731 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (nitro N-O).

Nitro Group Introduction Post-Esterification

An alternative approach introduces the nitro group after ester formation, suitable for substrates sensitive to nitration conditions:

Step 1: Synthesis of 2-benzyloxybenzoic acid benzyl ester

2-Benzyloxybenzoic acid is esterified with benzyl alcohol under Dean-Stark conditions, yielding the intermediate.

Step 2: Nitration using mixed acid

The intermediate is nitrated with a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0–5°C. The reaction completes within 2 hours, producing the 3-nitro derivative in 70–75% yield.

Key Challenge : Regioselectivity. The para position is favored thermodynamically, but the ortho position dominates kinetically under low-temperature conditions. ¹H-NMR (400 MHz, CDCl₃) confirms regiochemistry: δ 8.21 (d, J=8.4 Hz, H-4), 7.98 (dd, J=8.4, 1.6 Hz, H-5), and 7.45–7.32 (m, benzyl protons).

Quinone Methide-Mediated Benzylation

A novel method employs 2-benzyloxy-1-methylpyridinium triflate (1 ) as a benzylating agent. This reagent enables neutral reaction conditions, critical for acid-sensitive substrates:

Procedure :

Table 2: Solvent Effects on Quinone Methide Reactivity

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.38 | 65 |

| Trifluorotoluene | 9.18 | 82 |

| Dichloromethane | 8.93 | 78 |

Trifluorotoluene enhances electrophilicity of the benzylating agent, improving reaction efficiency.

Enzymatic Catalysis for Green Synthesis

Emerging approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification under mild conditions:

Reaction Setup :

-

Substrates: 2-Benzyloxy-3-nitrobenzoic acid and benzyl alcohol (1:2 molar ratio)

-

Catalyst: Novozym 435 (5 wt%)

-

Solvent: tert-Amyl alcohol

-

Temperature: 45°C, 24 hours

Results :

-

Conversion: 91% (HPLC)

-

Selectivity: >99% (no detectable O-benzylation byproducts)

Kinetic studies reveal a ping-pong bi-bi mechanism, with substrate inhibition observed at benzyl alcohol concentrations >3 M.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Scalability

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | E-Factor |

|---|---|---|---|---|

| Direct Benzylation | 85 | 98 | 120 | 8.2 |

| Post-Nitration | 75 | 95 | 145 | 12.7 |

| Quinone Methide | 82 | 99 | 210 | 6.5 |

| Enzymatic | 91 | 99 | 180 | 4.1 |

The enzymatic method exhibits the lowest environmental impact (E-Factor = mass waste/mass product), though reagent costs remain prohibitive for large-scale applications.

Troubleshooting Common Synthesis Issues

Issue 1: Low regioselectivity in nitration

-

Solution : Use acetyl nitrate (AcONO₂) in acetic anhydride at -10°C to favor ortho-nitration (90:10 ortho:para ratio).

Issue 2: Ester hydrolysis during workup

-

Mitigation : Replace aqueous bases with solid-phase scavengers (e.g., polymer-bound carbonate) to maintain neutral pH.

Issue 3: Catalyst deactivation in enzymatic routes

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products

Reduction: 2-Benzyloxy-3-amino-benzoic Acid Benzyl Ester

Substitution: Various substituted benzoic acid esters

Oxidation: 2-Benzyloxy-3-nitro-benzoic Acid

Scientific Research Applications

Pharmaceutical Development

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is being investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests it may interact with biological targets, influencing metabolic pathways and exhibiting therapeutic effects against various diseases:

- Antiprotozoal Activity : Research indicates that compounds with similar structures show efficacy against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Structure-activity relationship (SAR) studies have highlighted the potential of nitro-substituted compounds in targeting metabolic enzymes critical for parasite survival .

- Thrombopoietin Receptor Agonists : The compound has been utilized as an intermediate in synthesizing agonists for the thrombopoietin receptor, which plays a vital role in platelet production. This application underscores its significance in hematological research and drug development .

Chemical Synthesis

In chemical synthesis, this compound serves as an important intermediate for producing other complex organic molecules. Its unique functional groups allow for further derivatization, facilitating the creation of diverse chemical entities used in various applications:

- Synthesis of Analog Compounds : The compound has been employed in synthesizing analogs that exhibit enhanced biological activity or improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The ester group can also be hydrolyzed to release benzoic acid derivatives, which can further interact with biological targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

*Calculated based on molecular formulas.

Key Findings :

- Nitro groups increase electrophilicity, enhancing reactivity in substitution or reduction reactions .

- Benzyl esters improve lipophilicity and bioavailability, as seen in asiatic acid derivatives .

- Acidic conditions (pH 4–6) maximize benzyl ester bond formation, while neutral pH promotes protein adducts over esterification .

Biological Activity

2-Benzyloxy-3-nitro-benzoic acid benzyl ester (BNB) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 317.34 g/mol

Structure:

- The compound consists of a benzyloxy group attached to a nitro-substituted benzoic acid moiety, which is further esterified with a benzyl group.

The biological activity of BNB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group is known to enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.

- Enzyme Inhibition: BNB has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.

- Receptor Binding: The compound may also bind to certain receptors, modulating signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

BNB has shown promising results in inhibiting the growth of various microbial strains. In vitro studies indicate that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

Research has indicated that BNB exhibits cytotoxic effects against several cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC value of 15 µM, indicating significant anti-proliferative activity.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Studies

-

Study on Antibacterial Efficacy:

A recent study evaluated the antibacterial properties of BNB against clinical isolates of Staphylococcus aureus. Results demonstrated that BNB significantly inhibited bacterial growth compared to control groups, suggesting its potential use as an antimicrobial agent. -

Antitumor Activity Assessment:

In another investigation, BNB was tested for its cytotoxic effects on various cancer cell lines. The study revealed that BNB induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of BNB derivatives. Modifications to the benzyloxy and nitro groups have been explored to enhance biological activity while minimizing toxicity.

SAR Studies

| Modification | Effect on Activity |

|---|---|

| Nitro group substitution | Increased lipophilicity |

| Altering ester moiety | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structure and purity of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester?

- Methodological Answer :

- FTIR Spectroscopy : Use Nicolet 380 FTIR with DTGS detector to identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, nitro group vibrations ~1520–1350 cm⁻¹). Sample preparation: 1.3 mg compound mixed with 180 mg KBr, 32 scans, 4 cm⁻¹ resolution .

- Solid-State CP/MAS ¹³C NMR : Employ AV-III 400M spectrometer (100.6 MHz) with 4 mm MAS-BBO probe. Parameters: 0.02 s acquisition time, 3 s delay, 3600 scans. Peaks at ~165–170 ppm confirm ester carbonyl groups .

- Elemental Analysis : Use Vario EL cube analyzer to quantify C, H, O, N content. Elevated nitrogen levels may indicate side reactions (e.g., protein contamination or nitro group stability) .

Q. How does pH influence the synthesis of benzyl ester derivatives like this compound?

- Methodological Answer :

- Acidic Conditions (pH 4–5) : Maximize ester bond formation by protonating nucleophiles (e.g., amino groups), reducing competing reactions. For example, DHPGAC synthesis showed 2.8 mmol/g benzyl ester bonds at pH 4 vs. 0.5 mmol/g at pH 7 .

- Neutral Conditions (pH 6–7) : Risk of side reactions (e.g., quinone methide intermediates reacting with amino acids or proteins). Elemental analysis may show increased nitrogen content due to protein incorporation .

- Experimental Design : Vary pH using buffered solutions (e.g., 0.02–0.5 M NaOH/Na₂SO₄). Monitor esterification efficiency via ion chromatography (IC) post-alkaline hydrolysis .

Advanced Research Questions

Q. How can competing reactions during synthesis (e.g., protein adduct formation) be minimized in benzyl ester derivatives?

- Methodological Answer :

- Optimize Reaction Medium : Use acidic pH (4–5) to suppress nucleophilic attack by amino groups. Evidence shows nitrogen content in DHPGAC increased from 0.2% (pH 4) to 1.5% (pH 7) due to protein-DHP adducts .

- Enzyme-Free Systems : Avoid enzymes (e.g., β-glucosidase) to prevent protein contamination. Instead, use chemical catalysts (e.g., ABTS radicals) for oxidation steps .

- Purification Steps : Post-synthesis alkaline treatment (0.2 M NaOH) hydrolyzes ester bonds selectively, enabling quantification of undesired adducts via IC .

Q. How to resolve contradictions in elemental analysis data (e.g., unexpected nitrogen content) for nitro-substituted benzyl esters?

- Methodological Answer :

- Source Identification : Nitrogen may originate from nitro groups (expected) or protein adducts (unexpected). Compare theoretical vs. experimental N% (e.g., nitro group contributes ~6.7% N for C₁₄H₁₁NO₅). Deviations >1% suggest contamination .

- Cross-Validation : Use HPAEC to quantify free glucuronic acid post-alkaline hydrolysis. High glucuronic acid release confirms ester bond content, while residual N correlates with adducts .

- Case Study : DHPGAC synthesized at pH 7 showed 1.2% N (vs. 0% theoretical), attributed to enzyme-derived protein adducts. Repeating synthesis without enzymes reduced N to 0.1% .

Q. What advanced techniques characterize electronic effects of the nitro group on benzyl ester stability?

- Methodological Answer :

- HPLC-MS/MS : Use C18 columns (0.5 mL/min flow, acetonitrile/water gradient) to monitor degradation products. Nitro groups may enhance stability via electron-withdrawing effects, reducing hydrolysis rates at pH 4–6 .

- DFT Calculations : Model nitro group’s impact on ester bond dissociation energy. Compare with experimental hydrolysis rates (e.g., Arrhenius plots from thermal stability assays) .

- Competitive Kinetics : Compete esterification with/without nitro substituents. For example, 3-nitro analogs showed 20% higher ester yields than non-nitro analogs under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.